

# Preclinical development of Cedazuridine as a cytidine deaminase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cedazuridine hydrochloride

Cat. No.: B15600734

Get Quote

# Preclinical Development of Cedazuridine: A Cytidine Deaminase Inhibitor

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Cedazuridine (E7727) is a potent, synthetic nucleoside analog of tetrahydrouridine designed to inhibit the enzyme cytidine deaminase (CDA).[1][2] CDA is primarily responsible for the rapid degradation of cytidine analogs, such as the hypomethylating agent decitabine, in the gastrointestinal tract and liver, which has historically limited their oral bioavailability.[3][4] Cedazuridine's enhanced stability in acidic environments compared to its predecessor, tetrahydrouridine, makes it a superior candidate for oral administration.[1] Co-administration of cedazuridine with decitabine has been shown to significantly increase the systemic exposure of decitabine, mimicking the pharmacokinetic and pharmacodynamic profiles of intravenous (IV) decitabine.[4][5] This technical guide provides a comprehensive overview of the preclinical development of cedazuridine, detailing its mechanism of action, pharmacology, toxicology, and the key in vitro and in vivo studies that supported its clinical development in combination with decitabine for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[4][5]



### **Mechanism of Action**

Cedazuridine is a competitive inhibitor of cytidine deaminase, the enzyme that catalyzes the deamination of cytidine and its analogs to uridine and its corresponding analogs.[1][6] By binding to CDA, cedazuridine prevents the metabolism of co-administered cytidine analogs like decitabine. This inhibition of first-pass metabolism in the gut and liver leads to increased oral bioavailability and sustained plasma concentrations of the active drug.[7]

The primary therapeutic rationale for developing cedazuridine was to enable the oral administration of decitabine. Decitabine is a DNA methyltransferase (DNMT) inhibitor that, after incorporation into DNA, leads to hypomethylation and re-expression of silenced tumor suppressor genes, ultimately inducing cellular differentiation and apoptosis in cancer cells.[3][5]

## In Vitro Pharmacology Cytidine Deaminase Inhibition Assay

The inhibitory activity of cedazuridine on cytidine deaminase was a critical early assessment in its preclinical development.

#### Experimental Protocol:

A fluorometric assay is a common method to determine CDA activity and the inhibitory potential of compounds like cedazuridine. While the specific protocol used in the initial preclinical studies for cedazuridine is not publicly detailed, a representative protocol using a commercially available kit is as follows:[8]

- Sample Preparation: Tissue or cell lysates are prepared in a suitable assay buffer. For tissue samples, homogenization on ice is performed, followed by centrifugation to collect the supernatant.[8]
- Reaction Mixture: A reaction mixture is prepared containing the CDA substrate (cytidine) and a developer solution.[8]
- Assay Procedure:
  - The sample (or purified CDA enzyme) is added to a 96-well plate.



- Cedazuridine at various concentrations is added to the wells to determine its inhibitory effect.
- The reaction is initiated by adding the CDA substrate.
- The plate is incubated, allowing the enzymatic reaction to proceed. CDA converts cytidine to uridine and ammonia. The developer in the reaction mix then reacts with the ammonia produced to generate a fluorescent product.[8]
- Detection: The fluorescence is measured at an excitation/emission wavelength of approximately 410/470 nm.[8]
- Data Analysis: The concentration of cedazuridine that inhibits 50% of the CDA activity (IC50)
  is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor
  concentration.

#### Results:

Cedazuridine was identified as a potent inhibitor of cytidine deaminase with a reported IC50 of 0.28  $\mu$ M.[1]

### **Preclinical Pharmacokinetics**

The pharmacokinetic profile of cedazuridine was evaluated in multiple animal species, primarily in mice and cynomolgus monkeys, both as a single agent and in combination with decitabine. [1][2]

#### Experimental Protocol:

Detailed protocols for preclinical pharmacokinetic studies are often proprietary. However, a general methodology can be outlined based on standard practices and available information:[7] [9]

- Animal Models: Studies were conducted in CD2F1 mice and cynomolgus monkeys.[7]
- Drug Administration: Cedazuridine and decitabine were administered orally, typically via gavage for mice and oral dosing for monkeys.[1][9] In some studies, decitabine was

## Foundational & Exploratory





administered intravenously as a comparator.[5] Dosing was often performed sequentially (cedazuridine followed by decitabine) or concomitantly.[1]

- Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of cedazuridine and decitabine were determined using a
  validated bioanalytical method, likely liquid chromatography-mass spectrometry (LCMS/MS), which is the standard for such analyses.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key
  pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to
  maximum plasma concentration (Tmax), and area under the plasma concentration-time
  curve (AUC).

#### Results:

- Cedazuridine is metabolically stable in liver microsomes and hepatocytes.
- It does not inhibit major human cytochrome P450 (CYP) enzymes or major human drug transporters.[2]
- Cedazuridine does not accumulate in tissues and is primarily excreted renally.
- A major metabolite is its epimer, which is formed in the acidic environment of the stomach.[2]
- Co-administration of cedazuridine with oral decitabine resulted in a dose-dependent increase in the systemic exposure (AUC) of decitabine in both mice and cynomolgus monkeys.[5][7]

Table 1: Pharmacokinetic Parameters of Decitabine Following Oral Administration with Cedazuridine in Cynomolgus Monkeys



| Cedazuridine Dose (mg/kg) | Decitabine Dose (mg/kg) | Decitabine AUC (ng*hr/mL) |
|---------------------------|-------------------------|---------------------------|
| 0                         | 3                       | 21.7                      |
| 0.1                       | 3                       | 138                       |
| 1                         | 3                       | 301                       |
| 10                        | 3                       | 1494                      |

Data adapted from Oganesian A, et al. (2013) and Thota S, et al. (2021).

## **Preclinical Toxicology**

Comprehensive toxicology studies were conducted to establish the safety profile of cedazuridine.[2]

#### Experimental Protocol:

Toxicology studies were performed in compliance with Good Laboratory Practice (GLP) regulations.

- Animal Models: Toxicology was assessed in mice and cynomolgus monkeys.
- Dosing Regimen: Cedazuridine was administered orally once daily for 7 days in a 28-day cycle, mimicking the clinical dosing schedule. Subchronic studies involved multiple cycles over 13 weeks.[2]
- Safety Assessments: Evaluations included clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
- Genetic Toxicology: A battery of tests was conducted to assess the genotoxic potential of cedazuridine, including the Ames test (bacterial reverse mutation), in vitro chromosome aberration test, and in vivo mouse micronucleus assay.[2]

#### Results:

Cedazuridine was found to be well-tolerated in both mice and monkeys.[2]



Table 2: Summary of Key Preclinical Toxicology Findings for Cedazuridine

| Study Type             | Species                | Dosing<br>Regimen                 | NOAEL         | Target Organs<br>at Doses<br>Above NOAEL      |
|------------------------|------------------------|-----------------------------------|---------------|-----------------------------------------------|
| Single-Cycle (7 days)  | Mouse                  | Oral, daily                       | 1000 mg/kg    | Not specified                                 |
| Single-Cycle (7 days)  | Cynomolgus<br>Monkey   | Oral, daily                       | 200 mg/kg     | Not specified                                 |
| Multi-Cycle (13 weeks) | Mouse<br>(female/male) | Oral, days 1-7 of<br>28-day cycle | 100/300 mg/kg | Lymph nodes                                   |
| Multi-Cycle (13 weeks) | Cynomolgus<br>Monkey   | Oral, days 1-7 of<br>28-day cycle | 60 mg/kg      | GI mucosa, Bone<br>marrow (RBC<br>parameters) |

NOAEL: No-Observed-Adverse-Effect Level. Data from Astex Pharmaceuticals (2019).[2]

Cedazuridine was not mutagenic in the Ames test or clastogenic in the in vitro chromosome aberration and in vivo mouse micronucleus assays.[2]

## In Vivo Efficacy Models

The ability of cedazuridine to enhance the efficacy of oral cytidine analogs was demonstrated in preclinical cancer models.

#### Experimental Protocol:

While specific studies focused on cedazuridine with decitabine are less detailed in the public domain, studies with the similar cytidine analog, azacitidine, provide a clear methodological framework.[9][10]

- Animal Model: Immunodeficient mice (e.g., NSGS) are commonly used.
- Xenograft Model: Human acute myeloid leukemia (AML) cell lines, such as MOLM-13, are injected intravenously to establish a systemic disease model.[9][10]



- Treatment Groups: Mice are randomized into several groups, typically including:
  - Vehicle control (e.g., cedazuridine alone)
  - Oral cytidine analog (e.g., azacitidine or decitabine) alone
  - Oral cedazuridine in combination with the oral cytidine analog
  - Intraperitoneal or intravenous cytidine analog as a positive control[9][10]
- Drug Administration: Drugs are administered daily for a specified period (e.g., 7 consecutive days) via oral gavage or injection.
- Efficacy Endpoints:
  - Leukemic burden: Assessed by flow cytometry for human cancer cells (e.g., human
     CD45+) in peripheral blood, bone marrow, and spleen at the end of the study.[9]
  - Survival: A Kaplan-Meier survival analysis is performed to compare the lifespan of mice in different treatment groups.[10]
  - Toxicity: Monitored by body weight changes and observation for signs of distress.

#### Results:

- In a murine xenograft model of AML, oral azacitidine alone did not significantly reduce leukemic expansion.[10]
- However, the combination of oral cedazuridine and oral azacitidine significantly reduced AML
  in both the bone marrow and spleen, with efficacy comparable to that of intraperitoneally
  administered azacitidine.[9][10]
- The combination of oral cedazuridine and azacitidine also led to a significant extension in the survival of the treated mice compared to control groups.[10]

## Visualizations Diagrams





Click to download full resolution via product page

Caption: Mechanism of action of orally co-administered cedazuridine and decitabine.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy studies in a xenograft model.

## Conclusion

The preclinical development program for cedazuridine successfully demonstrated its potential as a potent and stable inhibitor of cytidine deaminase. In vitro studies confirmed its high inhibitory activity, while in vivo pharmacokinetic studies in multiple species established its favorable drug metabolism and pharmacokinetic profile, particularly its ability to significantly increase the oral bioavailability of decitabine. The comprehensive toxicology evaluation revealed a wide safety margin. Efficacy studies in relevant animal models provided the proof-of-concept that co-administration of cedazuridine with an oral cytidine analog could replicate



the therapeutic effects of parenteral administration. These robust preclinical data provided a strong foundation for the successful clinical development and eventual regulatory approval of the fixed-dose combination of cedazuridine and decitabine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) Astex [astx.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Cedazuridine/decitabine: from preclinical to clinical development in myeloid malignancies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reference.medscape.com [reference.medscape.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. 2019 ASH: Oral Azacitidine and Cedazuridine Approximate Azacitidine Efficacy in a Murine Model – Astex [astx.com]
- 10. Enhancing Oral Azacitidine Efficacy with Cedazuridine in a Mouse Model: Bridging the Gap to Intravenous Therapy [synapse.patsnap.com]
- 11. astx.com [astx.com]
- To cite this document: BenchChem. [Preclinical development of Cedazuridine as a cytidine deaminase inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600734#preclinical-development-of-cedazuridine-as-a-cytidine-deaminase-inhibitor]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com